molecular formula C9H11N3 B1592930 (2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 34164-91-5

(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No. B1592930
CAS RN: 34164-91-5
M. Wt: 161.2 g/mol
InChI Key: XMHJAFWCJJRDBR-UHFFFAOYSA-N
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Description



  • (2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a chemical compound with the molecular formula C<sub>9</sub>H<sub>11</sub>N<sub>3</sub> .

  • It is a light yellow crystalline substance.

  • The IUPAC name is (2-methylimidazo[1,2-a]pyridin-3-yl)methanamine .

  • It is also known by its CAS Number: 34164-91-5 .





  • Synthesis Analysis



    • The synthesis of 2-methylimidazo[1,2-a]pyridin-3-yl involves the reaction of 2-amino-1-propargylpyridinium or 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide to form 2-methylimidazo[1,2-a]pyridine .

    • Further reactions with bromine and iodine yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .





  • Molecular Structure Analysis



    • The molecular weight of (2-Methyl-imidazo[1,2-a]pyridin-3-yl)methylamine is 161.21 g/mol .

    • The compound has a melting point range of 61-67°C .

    • Its chemical structure consists of an imidazo[1,2-a]pyridine ring with a methyl group at position 2.





  • Chemical Reactions Analysis



    • The compound can undergo halogenation reactions, yielding 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .

    • These halides can be further transformed into other derivatives.





  • Physical And Chemical Properties Analysis



    • Melting Point : 61-67°C

    • Purity : 96%

    • Storage Temperature : Store at 0-8°C




  • Scientific Research Applications

    Coordination Chemistry and Material Science

    • Synthesis and Properties : The chemistry of compounds containing pyridine and imidazole rings, like "(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine", is fascinating due to their ability to form complex compounds with diverse properties. These include spectroscopic, structural, magnetic, biological, and electrochemical activities. The exploration of such compounds reveals significant potential for the development of novel materials and catalysis applications (Boča, Jameson, & Linert, 2011).

    Pharmacology and Biomedical Research

    • Cytochrome P450 Inhibitors : The structural motif of "(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine" finds relevance in pharmacology, particularly in the design of inhibitors for cytochrome P450 isoforms. These inhibitors play a critical role in the metabolism of drugs, highlighting the importance of understanding selective inhibition to avoid potential drug-drug interactions (Khojasteh et al., 2011).

    Optoelectronic Applications

    • Quinazolines and Pyrimidines for Optoelectronics : Compounds structurally related to "(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine" are integral to the development of novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties (Lipunova et al., 2018).

    Environmental and Toxicological Considerations

    • Ionic Liquid Applications : The ionic liquid 1-ethyl-3-methylimidazolium acetate, sharing structural similarities with "(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine", demonstrates potential for industrial-scale applications due to its ability to dissolve various biopolymers. Understanding the toxicity and environmental impact of such compounds is crucial for their safe and sustainable use (Ostadjoo et al., 2018).

    Drug Development and Synthetic Chemistry

    • Central Nervous System (CNS) Acting Drugs : The structural features of heterocyclic compounds, including imidazole and pyridine rings, are foundational in the development of new CNS acting drugs. These functional chemical groups serve as lead molecules for synthesizing compounds with potential CNS activity, indicating the broad therapeutic applications of such structures (Saganuwan, 2017).

    Safety And Hazards



    • The compound is combustible and has acute toxicity .

    • It is classified as a toxic compound .

    • No specific hazards are mentioned in the available data.




  • Future Directions



    • Further research could explore the compound’s potential applications in drug development, fluorescent probes, or other fields.




    Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    (2-methylimidazo[1,2-a]pyridin-3-yl)methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11N3/c1-7-8(6-10)12-5-3-2-4-9(12)11-7/h2-5H,6,10H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XMHJAFWCJJRDBR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(N2C=CC=CC2=N1)CN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80640529
    Record name 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80640529
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    161.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

    CAS RN

    34164-91-5
    Record name 2-Methylimidazo[1,2-a]pyridine-3-methanamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=34164-91-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80640529
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name {2-methylimidazo[1,2-a]pyridin-3-yl}methanamine
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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